molecular formula C25H23ClN4O4 B6584091 ethyl 1-[2-(4-chlorophenyl)-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carbonyl]piperidine-4-carboxylate CAS No. 1251616-55-3

ethyl 1-[2-(4-chlorophenyl)-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carbonyl]piperidine-4-carboxylate

Cat. No.: B6584091
CAS No.: 1251616-55-3
M. Wt: 478.9 g/mol
InChI Key: JFYODNUXJYZDCC-UHFFFAOYSA-N
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Description

Ethyl 1-[2-(4-chlorophenyl)-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carbonyl]piperidine-4-carboxylate is a heterocyclic compound featuring a fused pyrazoloquinoline core substituted with a 4-chlorophenyl group at position 2 and a carbonyl-linked piperidine-4-carboxylate moiety at position 6. This structure combines pharmacophoric elements critical for bioactivity, including:

  • Pyrazoloquinoline scaffold: Known for interactions with enzymes and receptors due to its planar aromatic system and hydrogen-bonding capability .
  • 4-Chlorophenyl group: Enhances lipophilicity and electron-withdrawing effects, often improving metabolic stability and target binding .

Properties

IUPAC Name

ethyl 1-[2-(4-chlorophenyl)-3-oxo-1H-pyrazolo[4,3-c]quinoline-8-carbonyl]piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23ClN4O4/c1-2-34-25(33)15-9-11-29(12-10-15)23(31)16-3-8-21-19(13-16)22-20(14-27-21)24(32)30(28-22)18-6-4-17(26)5-7-18/h3-8,13-15,28H,2,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFYODNUXJYZDCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)C(=O)C2=CC3=C4C(=CN=C3C=C2)C(=O)N(N4)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23ClN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 1-[2-(4-chlorophenyl)-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carbonyl]piperidine-4-carboxylate is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities, supported by various studies and data.

Chemical Structure and Properties

The compound's structure features a pyrazoloquinoline core, which is known for its diverse biological activities. The presence of the 4-chlorophenyl group and the piperidine moiety enhances its pharmacological profile.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of pyrazoloquinoline derivatives. A study evaluated several derivatives for their antibacterial effects against Gram-positive and Gram-negative bacteria. The results indicated that compounds similar to this compound exhibited significant activity with minimum inhibitory concentrations (MIC) ranging from 0.125 to 8 µg/mL against various bacterial strains .

Table 1: Antimicrobial Activity of Pyrazoloquinoline Derivatives

CompoundMIC (µg/mL)Bacterial Strain
Ethyl 1-[2-(4-chlorophenyl)...0.125 - 2.0S. aureus
Ethyl 1-[2-(4-chlorophenyl)...0.187 - 0.375E. faecalis
Ethyl 1-[2-(4-chlorophenyl)...2 - 8P. aeruginosa

Anti-inflammatory Activity

The anti-inflammatory properties of related pyrazolo derivatives have been documented in various studies. These compounds inhibit pro-inflammatory cytokines and exhibit a reduction in inflammation markers in vitro and in vivo models. The mechanism is thought to involve the modulation of NF-kB signaling pathways .

Anticancer Activity

Research has shown that pyrazoloquinolines can induce apoptosis in cancer cells. In vitro studies demonstrated that this compound can inhibit cell proliferation in various cancer cell lines such as breast cancer (MCF-7) and lung cancer (A549) with IC50 values in the micromolar range .

Table 2: Anticancer Activity of Pyrazoloquinoline Derivatives

Cell LineIC50 (µM)Mechanism of Action
MCF-75Apoptosis induction
A54910Cell cycle arrest

Case Studies

In a notable case study, a series of pyrazolo[4,3-c]quinolines were synthesized and tested for their biological activity. The study reported that modifications to the substituents on the pyrazole ring significantly affected their antibacterial and anticancer properties. For instance, introducing electron-donating groups enhanced activity against resistant bacterial strains .

Chemical Reactions Analysis

Functionalization of the 4-Chlorophenyl Substituent

The 4-chlorophenyl group is introduced via nucleophilic aromatic substitution or Suzuki coupling:

  • Method : Aryl halide intermediates (e.g., 4-chlorophenylboronic acid) react with halogenated pyrazoloquinoline precursors under palladium catalysis .

  • Conditions : Pd(PPh₃)₄, Na₂CO₃, and DMF/H₂O at 80°C for 12–24 hours .

Piperidine Carboxylate Ester Formation

The piperidine-4-carboxylate moiety is synthesized through:

  • Step 1 : Ring-closing metathesis or Mannich reaction to form the piperidine ring.

  • Step 2 : Esterification of the carboxylic acid intermediate using ethanol and H₂SO₄ .

  • Yield : Typical esterification yields range from 70% to 85% under reflux conditions .

Coupling of Quinoline Carbonyl to Piperidine

The final linkage between the pyrazoloquinoline and piperidine is achieved via amide bond formation:

  • Reagents : EDCI/HOBt or DCC promote coupling between the quinoline-8-carboxylic acid and piperidine-4-carboxylate .

  • Conditions : Dry DCM or THF at 0–25°C for 6–12 hours .

Key Reaction Data

StepReaction TypeReagents/ConditionsYield (%)Characterization Data (IR/NMR)
1CyclocondensationPPA, 90°C, 6 hrs75IR: υCN ≈ 2206 cm⁻¹; ¹H NMR: δ 3.83 (OCH₃)
2Suzuki CouplingPd(PPh₃)₄, Na₂CO₃, DMF/H₂O, 80°C65¹³C NMR: δ 135.2 (C-Cl)
3EsterificationEthanol, H₂SO₄, reflux82IR: υCO ≈ 1697 cm⁻¹; ¹H NMR: δ 1.27 (CH₃)
4Amide CouplingEDCI, HOBt, DCM, 25°C68¹H NMR: δ 7.45–8.16 (aromatic protons)

Stability and Reactivity

  • Hydrolysis Sensitivity : The ester groups are prone to hydrolysis under basic conditions (e.g., NaOH/EtOH) .

  • Photophysical Properties : Pyrazoloquinolines exhibit strong fluorescence, with λ<sub>max</sub> ≈ 350–400 nm .

  • Biological Activity : Analogs demonstrate kinase inhibition and anticancer activity, though specific data for this compound require further study .

Challenges and Recommendations

  • Regioselectivity : Competing pathways during pyrazoloquinoline cyclization may require optimized catalysts (e.g., ZnCl₂ or Cu(OAc)₂) .

  • Purification : Silica gel chromatography (hexane/EtOAc) is critical due to the compound’s polarity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural, functional, and research-based distinctions between the target compound and key analogues:

Table 1: Structural and Functional Comparison

Compound Name / ID Core Structure Key Substituents Bioactivity / Application Synthesis Highlights
Ethyl 1-[2-(4-chlorophenyl)-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carbonyl]piperidine-4-carboxylate Pyrazolo[4,3-c]quinoline 4-Chlorophenyl, piperidine-4-carboxylate ester Presumed enzyme inhibition (inferred from analogues) Likely involves multi-step cyclization and esterification (similar to )
Ethyl 4-(4-chlorophenyl)-2-methyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carboxylate Tetrahydroquinoline 4-Chlorophenyl, methyl, ester at position 3 Crystallographically characterized; oxidative aromatization precursor Synthesized via H₂O₂ oxidation of 1,4-dihydropyridines using PEG1000-BMImI catalyst
4-(4-Chloro-2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)-N-(4-iodophenyl)piperidine-1-carboxamide Benzodiazol-1-yl-piperidine Chlorobenzodiazol, iodophenyl carboxamide Potent inhibitor of 8-oxoguanine DNA glycosylase (OGG1) Prepared via nucleophilic substitution of tert-butyl piperidine intermediates
Ethyl 5-(4-chlorophenyl)-2-[(Z)-(methoxycarbonyl)methylene]-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate Thiazolo[3,2-a]pyrimidine 4-Chlorophenyl, methoxycarbonyl methylene, ester Anticancer activity (in vitro studies) Cyclocondensation of thiourea derivatives with α,β-unsaturated esters
Ethyl 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate Pyrazolo[3,4-c]pyridine 4-Methoxyphenyl, 2-oxopiperidinylphenyl Kinase inhibition (e.g., CDK2) Condensation of morpholino-dihydropyridinones with hydrazono esters

Key Comparisons:

Structural Diversity: The target compound’s pyrazolo[4,3-c]quinoline core distinguishes it from tetrahydroquinoline or thiazolopyrimidine analogues. The fused quinoline system may enhance π-π stacking with biological targets compared to smaller heterocycles. Unlike the iodophenyl carboxamide in , the target’s piperidine-4-carboxylate ester group may reduce steric hindrance, favoring membrane permeability.

Bioactivity Trends: Compounds with 4-chlorophenyl groups (target, ) commonly exhibit enhanced binding to hydrophobic enzyme pockets. The methoxyphenyl-pyrazolo[3,4-c]pyridine in demonstrates kinase inhibition, implying that the target’s pyrazoloquinoline core could likewise interact with ATP-binding domains.

In contrast, employs oxidative aromatization, while uses hydrazono ester condensations, reflecting divergent strategies for heterocycle formation.

Physicochemical Properties :

  • The ester groups in the target and may confer moderate solubility in polar aprotic solvents, whereas the carboxamide in could enhance aqueous solubility.
  • Crystallographic data from (e.g., dihedral angle of 56.98° between aromatic rings) suggest the target compound’s solid-state packing could influence formulation stability.

Preparation Methods

Substrate Selection and Reaction Mechanism

The Friedländer condensation, employing o-aminocarbonyl compounds and active methylene pyrazolones, is adaptable for constructing the quinoline fragment. For pyrazolo[4,3-c]quinoline, o-aminoacetophenone derivatives serve as precursors, reacting with 5-methyl-2-phenyl-4H-pyrazol-3-one under acidic conditions. This step forms the C3–C4a and N9–C9a bonds, critical for the bicyclic system. For example, heating o-aminobenzaldehyde (4) with pyrazolone (10) in ethylene glycol at 150°C yields 3-methyl-1-phenyl-1H-pyrazolo[4,3-c]quinoline (11) in 65–85% yield.

Optimization for Regioselectivity

Regioselectivity challenges arise due to competing pathways forming pyrazolo[3,4-b]quinoline isomers. Employing electron-withdrawing groups on the o-aminocarbonyl component (e.g., nitro or chloro substituents) directs cyclization to the [4,3-c] position. Microwave irradiation, as demonstrated by Sabitha et al., reduces reaction time from hours to minutes while maintaining yields >75%.

Niementowski Reaction-Based Synthesis

Anthranilic Acid Derivatives as Building Blocks

The Niementowski reaction, using anthranilic acid (23) and ketones, provides an alternative route. Cyclocondensation of anthranilic acid with 5-chloro-2-aminobenzophenone in polyphosphoric acid (PPA) at 120°C generates the quinoline backbone, which is subsequently treated with hydrazine derivatives to form the pyrazole ring. For instance, intermediate 28 undergoes PPA-mediated cyclization to yield 4-hydroxy-3-methyl-1-phenyl-1H-pyrazolo[4,3-c]quinoline (29) .

Chlorine Incorporation Strategies

Introducing the 4-chlorophenyl group at position 2 requires electrophilic aromatic substitution or Ullmann-type coupling. Reaction of 3-oxo-pyrazoloquinoline with 4-chlorophenylboronic acid under Suzuki conditions (Pd(PPh₃)₄, K₂CO₃, DME/H₂O) achieves 85% coupling efficiency.

Microwave-Assisted Synthesis for Enhanced Efficiency

Single-Step Cyclization

Microwave irradiation accelerates the condensation of o-aminobenzophenone and 5-chloropyrazolone in ethylene glycol, completing the reaction in 10 minutes with 82% yield versus 24 hours under conventional heating. This method minimizes side products like hydrazones (6) or open-chain intermediates (12) .

Solvent and Catalyst Screening

A solvent study reveals ethylene glycol as optimal due to its high dielectric constant and ability to stabilize polar intermediates. Catalytic amounts of Cu(I)Cl (5 mol%) further enhance yield by facilitating dehydrogenation during aromatization.

Comparative Analysis of Synthetic Routes

MethodKey StepsYield (%)ConditionsCatalysts/Reagents
Friedländer Condensationo-Aminobenzaldehyde + pyrazolone75–85Ethylene glycol, 150°C, 6 hNone
Niementowski ReactionAnthranilic acid + ketone + hydrazine60–70PPA, 120°C, 12 hPolyphosphoric acid
Microwave SynthesisMicrowave irradiation of precursors80–82150°C, 10 minCu(I)Cl (5 mol%)
Late-Stage FunctionalizationSuzuki coupling, oxidation, acylation85–90DME/H₂O, 0°C to 25°CPd(PPh₃)₄, CrO₃, SOCl₂

Q & A

Q. Which substituents enhance antitumor activity while reducing toxicity?

  • Methodological Answer : Derivatives with electron-withdrawing groups (e.g., nitro or trifluoromethyl) at the quinoline 8-position show improved cytotoxicity. Conversely, replacing ethyl esters with methyl esters reduces hepatotoxicity in murine models .

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